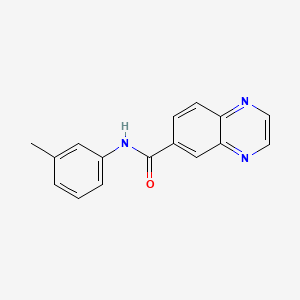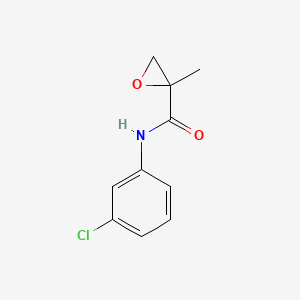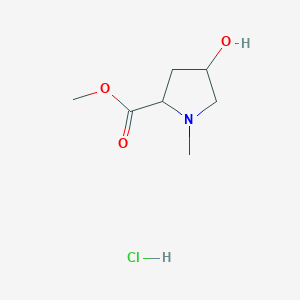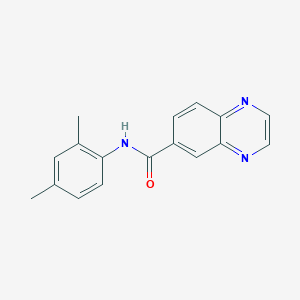
N-(3-methylphenyl)quinoxaline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)quinoxaline-6-carboxamide, also known as XAV-939, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. XAV-939 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which has been implicated in the development and progression of various diseases, including cancer.
作用機序
N-(3-methylphenyl)quinoxaline-6-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a negative regulator of the Wnt/β-catenin pathway, and its degradation leads to the activation of the pathway. By inhibiting tankyrase, this compound stabilizes Axin and prevents the activation of the pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease or condition being studied. In cancer, this compound inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of cancer stem cell markers. In osteoporosis, this compound promotes bone formation by increasing the activity of osteoblasts (cells that build bone) and inhibiting the activity of osteoclasts (cells that break down bone). In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques and improves cognitive function.
実験室実験の利点と制限
One advantage of using N-(3-methylphenyl)quinoxaline-6-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than other types of inhibitors.
One limitation of this compound is its potential toxicity and off-target effects. While this compound has been shown to be relatively safe in animal studies, its long-term effects in humans are not yet known. Additionally, this compound may have off-target effects on other enzymes or signaling pathways, which could complicate its use in lab experiments.
将来の方向性
There are several potential future directions for research on N-(3-methylphenyl)quinoxaline-6-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and liver fibrosis. Additionally, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, there is ongoing research to develop more potent and selective tankyrase inhibitors, which could improve the specificity and safety of this class of drugs.
合成法
N-(3-methylphenyl)quinoxaline-6-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methylphenylamine with 2-bromoacetophenone, followed by cyclization with o-phenylenediamine and subsequent reaction with ethyl chloroformate. The final product is obtained through purification using column chromatography.
科学的研究の応用
N-(3-methylphenyl)quinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
特性
IUPAC Name |
N-(3-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(9-11)19-16(20)12-5-6-14-15(10-12)18-8-7-17-14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJJZCEZNCPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)


![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)